molecular formula C11H8ClNO3 B6141754 1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 70850-16-7

1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B6141754
CAS RN: 70850-16-7
M. Wt: 237.64 g/mol
InChI Key: XLCYQOVWGQZQRE-UHFFFAOYSA-N
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Description

“Ethanone, 1-(3-chloro-4-methoxyphenyl)-” is also known as “3-Chloro-4-methoxyacetophenone”. It has a molecular formula of C9H9ClO2 and a molecular weight of 184.620 .


Synthesis Analysis

While specific synthesis methods for “1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione” were not found, there are related compounds that have been synthesized. For instance, a study discusses the synthesis and characterization of (3-chloro 4-methoxyphenyl) dithiocarbamate . Another patent describes a process for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2- .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(3-chloro-4-methoxyphenyl)-” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Isocyanates and thioisocyanates, such as “3-CHLORO-4-METHYLPHENYL ISOCYANATE”, are known to react exothermically with many classes of compounds, releasing toxic gases .


Physical And Chemical Properties Analysis

“Ethanone, 1-(3-chloro-4-methoxyphenyl)-” has a molecular weight of 184.620 . More detailed physical and chemical properties were not found.

Safety and Hazards

“3-CHLORO-4-METHYLPHENYL ISOCYANATE” is toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death .

Mechanism of Action

Target of Action

It’s structurally similar to other compounds that target the ephrin type-b receptor 4 . This receptor plays a crucial role in cell signaling and regulation, particularly in the nervous system and during development.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-9-3-2-7(6-8(9)12)13-10(14)4-5-11(13)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCYQOVWGQZQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

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